![molecular formula C14H12ClN3OS B4760865 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4760865.png)
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic compound that has been extensively studied due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound exerts its biological activity through the inhibition of various enzymes and proteins. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a key role in inflammation. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has various biochemical and physiological effects. For example, it has been reported to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. In addition, this compound has been reported to have antioxidant activity and to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities. This compound has been shown to have potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to dissolve in certain experimental conditions.
Future Directions
There are several future directions for the study of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. One of the areas of interest is the development of novel derivatives with improved biological activity and solubility. Another area of interest is the investigation of the potential applications of this compound in the treatment of various diseases, including cancer, inflammation, and infections. In addition, the use of 4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor in the oil and gas industry is an area that requires further investigation.
Scientific Research Applications
4-(4-chlorobenzyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been evaluated for its antitumor, antifungal, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been investigated for its potential as a corrosion inhibitor in the oil and gas industry.
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-12(6-7-19-9)13-16-17-14(20)18(13)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISFIBNFSMDIPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-5-(2-methylfuran-3-yl)-4H-1,2,4-triazole-3-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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